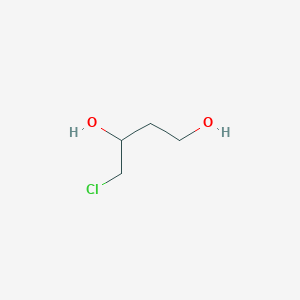
4-Chlorobutane-1,3-diol
Descripción general
Descripción
4-Chlorobutane-1,3-diol is an organic compound with the molecular formula C4H9ClO2. It is a chlorinated derivative of 1,3-butanediol and is known for its applications in various chemical processes and industries. The compound is characterized by the presence of a chlorine atom attached to the butanediol backbone, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorobutane-1,3-diol can be synthesized through several methods. One common approach involves the chlorination of 1,3-butanediol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to other alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobutanoic acid, while reduction could produce 4-chloro-1-butanol .
Aplicaciones Científicas De Investigación
4-Chlorobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It serves as a building block for the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chlorobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biochemical processes and cellular functions .
Comparación Con Compuestos Similares
1,3-Butanediol: A non-chlorinated analog with similar structural features but different reactivity.
4-Chloro-2-butanol: Another chlorinated derivative with distinct chemical properties.
1,4-Butanediol: A related compound used in the production of plastics and solvents
Uniqueness: 4-Chlorobutane-1,3-diol is unique due to the presence of the chlorine atom, which imparts specific reactivity and makes it suitable for specialized applications in synthesis and research .
Propiedades
Número CAS |
145873-44-5 |
|---|---|
Fórmula molecular |
C4H9ClO2 |
Peso molecular |
124.56 g/mol |
Nombre IUPAC |
4-chlorobutane-1,3-diol |
InChI |
InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 |
Clave InChI |
IQDXPPKWNPMHJI-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCl)O |
SMILES canónico |
C(CO)C(CCl)O |
Sinónimos |
4-Chloro-1,3-butanediol |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













